![molecular formula C13H12N4 B1482880 1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 2098089-05-3](/img/structure/B1482880.png)
1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The pyrazole and pyridine rings are aromatic and relatively stable, but they can participate in electrophilic substitution reactions. The carbonitrile group is polar and can undergo nucleophilic addition reactions .Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Research highlights the use of selective chemical inhibitors to study Cytochrome P450 (CYP) enzymes, crucial for metabolizing a diverse number of drugs. Selective inhibitors help in deciphering the involvement of specific CYP isoforms, which is essential for predicting drug-drug interactions (Khojasteh et al., 2011).
Heterocyclic Chemistry
The chemistry and properties of compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine have been reviewed, indicating the broad interest in heterocyclic compounds in the synthesis of complex molecules for various applications, including biological and electrochemical activities (Boča et al., 2011).
Synthesis of Heterocyclic Compounds
The reactivity of derivatives of pyrazoline, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, underscores their value as building blocks in heterocyclic compound synthesis. These compounds facilitate the creation of diverse heterocycles, demonstrating the interplay between organic synthesis and medicinal chemistry (Gomaa & Ali, 2020).
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
Pyrazolo[3,4-b]pyridine serves as a versatile scaffold in kinase inhibitor design due to its ability to interact with kinases via multiple binding modes, highlighting its significance in the development of therapeutic agents (Wenglowsky, 2013).
Heterocyclic N-oxide Molecules
The review on heterocyclic N-oxide derivatives, such as those synthesized from pyridine and indazole, illustrates their importance in organic synthesis, catalysis, and drug development, showcasing the versatility and functional utility of these compounds in scientific research (Li et al., 2019).
properties
IUPAC Name |
1-(cyclopropylmethyl)-3-pyridin-2-ylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-7-11-9-17(8-10-4-5-10)16-13(11)12-3-1-2-6-15-12/h1-3,6,9-10H,4-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVNRINFCIFZGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=CC=N3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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